molecular formula C23H21FN2O2S B2742526 1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326897-92-0

1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2742526
CAS No.: 1326897-92-0
M. Wt: 408.49
InChI Key: YXGHWTQDTXWKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H21FN2O2S and its molecular weight is 408.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Similar compounds have been found to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Based on the wide range of biological activities associated with similar compounds , it can be hypothesized that the compound could potentially exert a variety of effects at the molecular and cellular levels.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN2O2S/c1-23(2,3)16-9-7-15(8-10-16)14-25-19-11-12-29-20(19)21(27)26(22(25)28)18-6-4-5-17(24)13-18/h4-13,20H,14H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHUNLSWYDOABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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